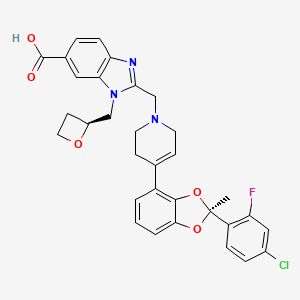
Vonoprazan (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vonoprazan hydrochloride is a first-in-class potassium-competitive acid blocker. It is primarily used for the treatment of acid-related disorders such as gastroduodenal ulcers, reflux esophagitis, and in combination with antibiotics for the eradication of Helicobacter pylori . Unlike traditional proton pump inhibitors, vonoprazan hydrochloride offers a more potent and sustained acid suppression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of vonoprazan hydrochloride involves several key steps:
Condensation Reaction: 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde is condensed with methylamine to form an imine intermediate.
Reduction: The imine intermediate is reduced using metal borohydride to yield the corresponding amine.
Sulfonylation: The amine is then reacted with pyridine-3-sulfonyl chloride in the presence of sodium hydride and crown ether to form the sulfonylated product.
Final Conversion: The sulfonylated product is treated with hydrogen chloride in an ethyl acetate solution to obtain vonoprazan hydrochloride.
Industrial Production Methods
The industrial production of vonoprazan hydrochloride involves similar steps but on a larger scale. The process includes:
Large-scale Condensation: Using large reaction tanks and controlled temperatures for the condensation reaction.
Efficient Reduction: Employing efficient reduction techniques to ensure high yield and purity.
Purification: The final product is purified through recrystallization and salting-out methods to remove impurities and achieve the desired quality.
化学反応の分析
Types of Reactions
Vonoprazan hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Metal borohydrides such as sodium borohydride are commonly used.
Substitution: Sodium hydride and crown ethers are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Vonoprazan hydrochloride has a wide range of scientific research applications:
作用機序
Vonoprazan hydrochloride exerts its effects by inhibiting the H+/K±ATPase enzyme in gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By competitively blocking the potassium-binding site, vonoprazan hydrochloride effectively reduces acid secretion . This mechanism is distinct from proton pump inhibitors, which require acid activation and are affected by genetic polymorphisms .
類似化合物との比較
Similar Compounds
Tegoprazan: Another potassium-competitive acid blocker with similar applications.
Fexuprazan: A newer compound under development with similar mechanisms.
Proton Pump Inhibitors (e.g., Omeprazole, Lansoprazole): Traditional acid suppressants that work by inhibiting the H+/K±ATPase enzyme but require acid activation.
Uniqueness
Vonoprazan hydrochloride is unique due to its:
Potency: It is significantly more potent than traditional proton pump inhibitors.
Stability: It does not require acid activation and is stable in acidic conditions.
Rapid Onset: It has a faster onset of action compared to proton pump inhibitors.
Genetic Independence: Its efficacy is not affected by CYP2C19 genetic polymorphisms, unlike proton pump inhibitors.
特性
分子式 |
C17H17ClFN3O2S |
|---|---|
分子量 |
381.9 g/mol |
IUPAC名 |
1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C17H16FN3O2S.ClH/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;/h2-9,11-12,19H,10H2,1H3;1H |
InChIキー |
OJGGYCBXTRFIGZ-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



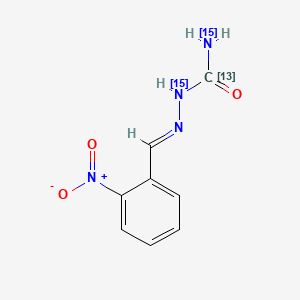
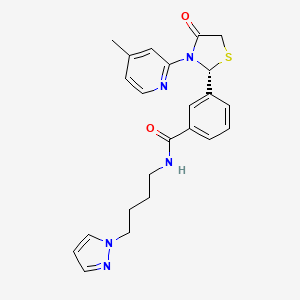
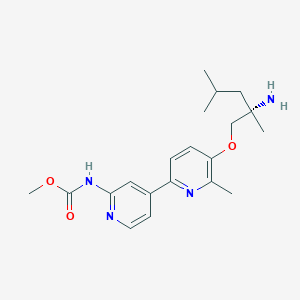
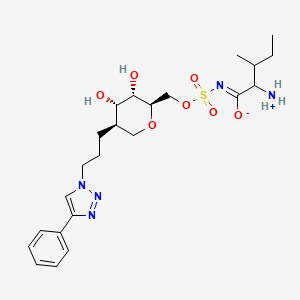
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)

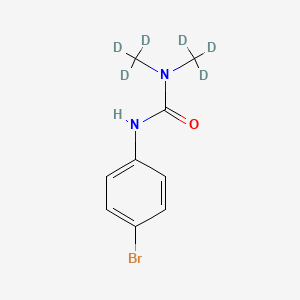
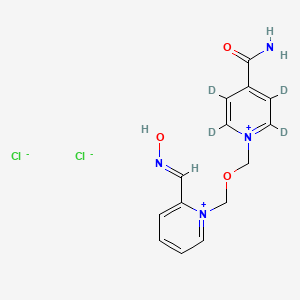

![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)

